METHYL 2-({2-[(4-HYDROXY-6-OXO-5-PHENYL-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]ACETYL}AMINO)BENZOATE
Description
METHYL 2-({2-[(4-HYDROXY-6-OXO-5-PHENYL-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]ACETYL}AMINO)BENZOATE is a structurally complex compound characterized by a dihydropyrimidinone core substituted with hydroxy, oxo, and phenyl groups, linked via a sulfanyl acetyl moiety to a methyl benzoate ester. Structural elucidation of such compounds typically employs UV, NMR, and mass spectrometry, as demonstrated in analogous studies on natural products .
Properties
IUPAC Name |
methyl 2-[[2-[(4-hydroxy-6-oxo-5-phenyl-1H-pyrimidin-2-yl)sulfanyl]acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O5S/c1-28-19(27)13-9-5-6-10-14(13)21-15(24)11-29-20-22-17(25)16(18(26)23-20)12-7-3-2-4-8-12/h2-10H,11H2,1H3,(H,21,24)(H2,22,23,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POQANOBOCQGPBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)CSC2=NC(=C(C(=O)N2)C3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-({2-[(4-HYDROXY-6-OXO-5-PHENYL-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]ACETYL}AMINO)BENZOATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving a β-keto ester and urea under acidic conditions.
Introduction of the Sulfanylacetyl Group: This step involves the reaction of the pyrimidine derivative with a thiol compound in the presence of a suitable base.
Esterification: The final step is the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
METHYL 2-({2-[(4-HYDROXY-6-OXO-5-PHENYL-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]ACETYL}AMINO)BENZOATE can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups in the pyrimidine ring can be reduced to form alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
METHYL 2-({2-[(4-HYDROXY-6-OXO-5-PHENYL-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]ACETYL}AMINO)BENZOATE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of METHYL 2-({2-[(4-HYDROXY-6-OXO-5-PHENYL-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]ACETYL}AMINO)BENZOATE involves its interaction with specific molecular targets. The compound may act by:
Inhibiting Enzymes: Binding to the active site of enzymes and preventing their catalytic activity.
Modulating Pathways: Interacting with signaling pathways and altering cellular responses.
Binding to Receptors: Acting as an agonist or antagonist to specific receptors, thereby influencing physiological processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a detailed comparison with triazine-based sulfonylurea herbicides and other methyl benzoate derivatives:
Structural Differences
- Core Structure: Target Compound: Features a dihydropyrimidinone ring (1,6-dihydro-2-pyrimidinyl) with hydroxy (4-OH), oxo (6-O), and phenyl (5-Ph) substituents. Triazine Herbicides (e.g., metsulfuron methyl ester, triflusulfuron methyl ester): Contain a 1,3,5-triazine ring substituted with methoxy, methyl, or trifluoroethoxy groups .
- Linker and Functional Groups: Target Compound: Utilizes a sulfanyl acetyl (–S–CH₂CO–) bridge to connect the dihydropyrimidinone to the benzoate ester. Sulfonylurea Herbicides: Employ a sulfonylurea (–SO₂–NH–CO–NH–) bridge between the triazine and benzoate .
Functional and Application Differences
- Biological Targets: Triazine Herbicides: Inhibit acetolactate synthase (ALS), disrupting branched-chain amino acid synthesis in plants . Target Compound: The dihydropyrimidinone scaffold is associated with kinase inhibition or anti-inflammatory activity in pharmaceuticals, though specific mechanistic studies are lacking.
Data Tables
Table 1: Structural Comparison
Research Findings
- Structural Insights: The dihydropyrimidinone core in the target compound is structurally distinct from triazine-based herbicides, suggesting divergent bioactivity. The hydroxy and oxo groups may facilitate hydrogen bonding with biological targets, a feature less prominent in herbicidal sulfonylureas.
- Synthetic Challenges : The sulfanyl acetyl linker introduces synthetic complexity compared to the more straightforward sulfonylurea synthesis in herbicides .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
